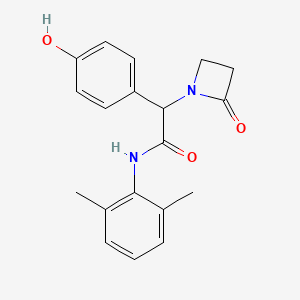
N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their biological activity and are often used in medicinal chemistry for the development of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through the cyclization of a suitable β-lactam precursor.
Substitution Reactions: Introduction of the 2,6-dimethylphenyl and 4-hydroxyphenyl groups can be done through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the azetidinone ring to form the desired compound.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Where the reactions are carried out in large reactors with controlled temperature and pressure conditions.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the azetidinone ring, potentially opening the ring and forming amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its azetidinone core which is known for its pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound binds to, affecting their activity.
Pathways Involved: The compound may interfere with metabolic pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: Another β-lactam compound with a similar azetidinone ring structure.
Cephalosporins: A class of antibiotics that also contain a β-lactam ring.
Carbapenems: Broad-spectrum antibiotics with a β-lactam core.
Uniqueness
N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide is unique due to its specific substitution pattern and potential biological activity, which may differ from other β-lactam compounds.
Propriétés
Formule moléculaire |
C19H20N2O3 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-(4-hydroxyphenyl)-2-(2-oxoazetidin-1-yl)acetamide |
InChI |
InChI=1S/C19H20N2O3/c1-12-4-3-5-13(2)17(12)20-19(24)18(21-11-10-16(21)23)14-6-8-15(22)9-7-14/h3-9,18,22H,10-11H2,1-2H3,(H,20,24) |
Clé InChI |
BQYTUAUUTBPQGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)O)N3CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)
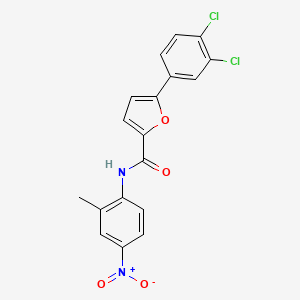
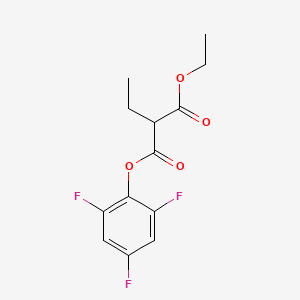
![5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12457501.png)

![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12457515.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate](/img/structure/B12457518.png)
![3-[1-(5-Chloro-2-methoxyphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B12457528.png)
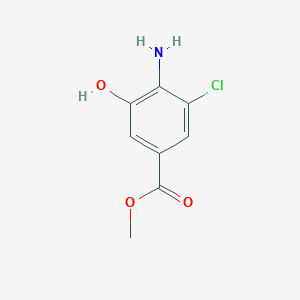
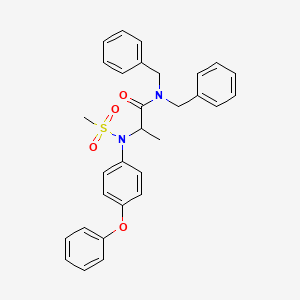
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
